molecular formula C7H14O3 B165609 3-Methoxybutyl acetate CAS No. 4435-53-4

3-Methoxybutyl acetate

Cat. No. B165609
CAS RN: 4435-53-4
M. Wt: 146.18 g/mol
InChI Key: QMYGFTJCQFEDST-UHFFFAOYSA-N
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Description

3-Methoxybutyl acetate, also known as Butoxyl, is a neutral colorless liquid . It is widely used in brush-applied paint manufacturing and in the manufacture of resists for the electronics market due to its excellent dilutability and low metal content .


Molecular Structure Analysis

The molecular structure of 3-Methoxybutyl acetate consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 146.1843 . The structure can be represented by the InChI string: InChI=1S/C7H14O3/c1-6(9-3)4-5-10-7(2)8/h6H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

3-Methoxybutyl acetate appears as a liquid with an acrid odor . It has a flash point near 140°F and is slightly less dense than water . Its vapors are much heavier than air .

Scientific Research Applications

3-Methoxybutyl Acetate: A Comprehensive Analysis of Scientific Research Applications

Workplace Air Quality Monitoring: 3-Methoxybutyl acetate is utilized in monitoring workplace air quality, particularly in environments where it is used as a solvent in printer’s ink and screen-printing thinners. Its concentration in the air is measured for health and safety compliance due to its potential effects on respiratory health .

Enzyme Substrate Specificity Studies: This compound plays a role in the study of enzyme substrate specificity, which is crucial for understanding enzyme behavior and developing applications such as biocatalysts in chemical synthesis .

Organic Solvent for Resin Dissolution: In the field of materials science, 3-Methoxybutyl acetate serves as an organic solvent for dissolving various resins, aiding in processes like resin transfer molding and other polymer-related applications .

Printing Industry Applications: It is widely used in the printing industry, not only as a component of printer’s ink but also as a cleaning agent for printing equipment due to its solvent properties .

Screen-Printing Thinner: The compound is employed as a thinner in screen-printing processes, where it helps in adjusting the viscosity of screen-printing inks to achieve the desired consistency for high-quality printing .

Research on Novel Substrates: Researchers utilize 3-Methoxybutyl acetate in the discovery of novel substrates, which can lead to advancements in various fields such as biochemistry and pharmacology .

Safety and Hazards

3-Methoxybutyl acetate is mildly toxic by ingestion and can irritate skin, eyes, and mucous membranes . It is a flammable liquid and can react with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

3-methoxybutyl acetate
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InChI

InChI=1S/C7H14O3/c1-6(9-3)4-5-10-7(2)8/h6H,4-5H2,1-3H3
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InChI Key

QMYGFTJCQFEDST-UHFFFAOYSA-N
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Canonical SMILES

CC(CCOC(=O)C)OC
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Molecular Formula

C7H14O3
Record name BUTOXYL
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DSSTOX Substance ID

DTXSID2052106
Record name 3-Methoxybutyl acetate
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Molecular Weight

146.18 g/mol
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Physical Description

Butoxyl appears as a liquid with an acrid odor. Flash point near 140 °F. Slightly less dense than water. Vapors much heavier than air. May irritate skin, eyes, and mucous membranes., Liquid
Record name BUTOXYL
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Boiling Point

275 °F at 760 mmHg (USCG, 1999)
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Flash Point

170 °F (USCG, 1999)
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Density

0.96 (USCG, 1999) - Less dense than water; will float
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Product Name

3-Methoxybutyl acetate

CAS RN

4435-53-4
Record name BUTOXYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 3-Methoxybutyl acetate?

A1: 3-Methoxybutyl acetate (3-MBA) is an organic solvent widely used in various industrial and consumer applications. These include its use as a solvent in coatings, adhesives, paints, and washing products [, , ]. It is also a component in printer's ink and thinner for screen-printing []. A recent study highlighted its potential in developing sandstorm-resistant coatings for trains due to its elasticity, impact resistance, and weather resistance properties [].

Q2: How does the structure of 3-Methoxybutyl acetate influence its solubility in different solvents?

A3: Research suggests that the alkyl chain length of alcohols influences the extraction efficiency of 3-MBA in aqueous solutions. This interaction likely stems from the interplay of hydrogen bonding and hydrophobic interactions between 3-MBA and the alcohol molecules []. Furthermore, studies have investigated the solubility of carbon dioxide (CO2) in 3-MBA and other related acetate solvents []. Understanding these solubility interactions is crucial for optimizing its use in various applications, including CO2 capture and separation technologies.

Q3: Are there established methods for measuring 3-Methoxybutyl acetate levels in workplace air?

A4: Yes, researchers have developed both active and diffusive sampling methods for determining 3-MBA concentrations in workplace air []. These methods utilize gas chromatography coupled with flame ionization detection. The active sampling method employs activated charcoal tubes for sample collection, achieving high desorption efficiency and recovery rates. On the other hand, the diffusive sampling method uses a commercially available organic vapor monitor, offering a convenient and reliable alternative.

Q4: What is the atmospheric fate of 3-Methoxybutyl acetate?

A5: Research has focused on understanding the atmospheric degradation of 3-MBA and similar alkoxy acetates []. Studies have investigated their reactions with hydroxyl radicals (OH) and chlorine atoms (Cl) in the atmosphere, providing valuable data for estimating their atmospheric lifetimes and potential for ozone formation. Additionally, researchers have measured the UV-Vis absorption cross-sections of 3-MBA, which helps determine the compound's susceptibility to photolysis, a significant degradation pathway in the atmosphere.

Q5: Are there any alternatives to using 3-Methoxybutyl acetate in its various applications?

A6: While this specific question wasn't directly addressed in the provided research papers, the studies exploring the atmospheric degradation of a series of methoxy and ethoxy acetates, including 3-MBA [], offer some insight. The research highlights the importance of understanding the environmental impact of these solvents and encourages the exploration of alternative solvents with lower environmental impacts.

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